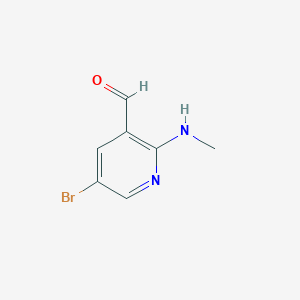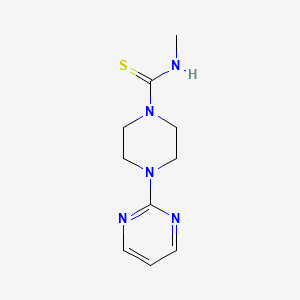
(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione is a complex organic compound that features a pyrimidine ring and a piperazine ring linked by a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione typically involves the reaction of 4-pyrimidin-2-ylpiperazine with methylamine and carbon disulfide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, and the product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrimidine and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Methylamino)(4-phenylpiperazinyl)methane-1-thione: Similar structure but with a phenyl group instead of a pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyrimidine structures but different substituents.
Uniqueness
(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione is unique due to its combination of a pyrimidine ring and a piperazine ring linked by a thione group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C10H15N5S |
|---|---|
Poids moléculaire |
237.33 g/mol |
Nom IUPAC |
N-methyl-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C10H15N5S/c1-11-10(16)15-7-5-14(6-8-15)9-12-3-2-4-13-9/h2-4H,5-8H2,1H3,(H,11,16) |
Clé InChI |
YJLXDXMBIDEDMT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)N1CCN(CC1)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



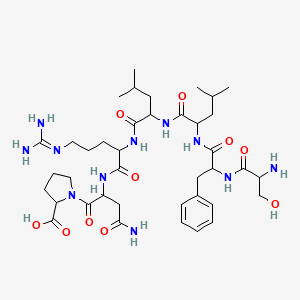
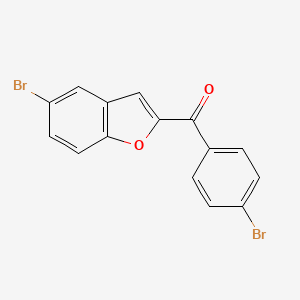

![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone](/img/structure/B12120953.png)

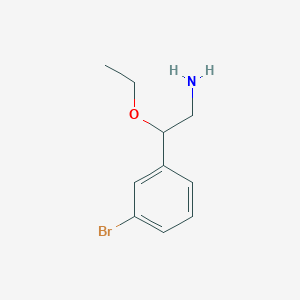
![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide](/img/structure/B12120965.png)
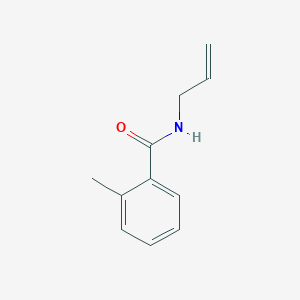
![Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]-](/img/structure/B12120985.png)
![2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120991.png)

